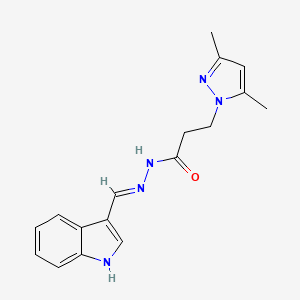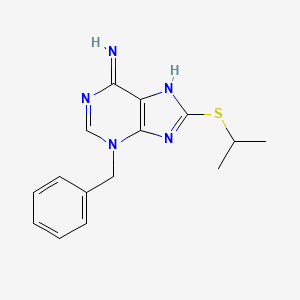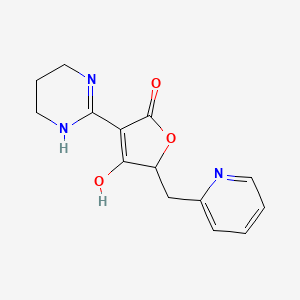
ARQ-171
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ARQ-171 is a second-generation E2F1 pathway activator with potential antineoplastic activity. ARQ 171 induces the expression of E2F transcription factor 1, thereby activating the E2F1-mediated checkpoint process. As a result, this agent exerts anti-tumor activity through checkpoint activation independent of p53 mediated tumor suppression. E2F1, down-regulated in cancer cells, regulates expression of genes involved in the cell cycle progression from G1 into S phase. The G1/S checkpoint process selectively induces cell cycle arrest in cancer cells with irreparable DNA damages and triggers subsequent apoptosis, while allowing cell division to proceed in cells without or with minor reparable DNA damage.
Aplicaciones Científicas De Investigación
Augmented Reality in Education
ARQ-171 has been explored significantly in the context of education, where Augmented Reality (AR) technologies offer unique opportunities. The utilization of AR in educational settings enhances learning by promoting student engagement and interaction. Studies have identified different approaches to integrating AR in science learning, notably image-based AR and location-based AR. Image-based AR is found to support students' spatial ability, practical skills, and conceptual understanding, while location-based AR typically supports inquiry-based scientific activities. The integration of these two AR types could potentially open new avenues for supporting science learning. Future research is encouraged to delve deeper into the learning experience and learner characteristics involved in AR, with a focus on understanding the affective variables such as esthetic pleasure or emotional fulfillment beyond mere usability (Cheng & Tsai, 2013).
AR in Maintenance and Industrial Applications
In the realm of maintenance and industrial applications, AR has been a topic of academic research for approximately half a century. Recent advancements have brought AR technology closer to industrial implementation. A systematic literature review reveals that AR can enhance Key Performance Indicators (KPI) for industrial maintenance, though technical issues still hinder its full adoption. The review also sheds light on the current state of AR in maintenance, including its technical limitations and areas where the technology lacks maturity. Future research directions are proposed, focusing on hardware, tracking, and user-AR interaction in industrial maintenance (Palmarini et al., 2018).
AR in Medicine and Healthcare
AR's integration into medicine and healthcare signifies a groundbreaking shift. It aids in surgery planning, patient treatment, and the communication of complex medical situations to patients and their relatives. Despite the growing trend and positive impact of AR applications in medicine, the technology is still in its early stages within this field, and its widespread adoption in clinical practice is yet to be seen. Furthermore, there's a noticeable lack of clinical trials evaluating the effectiveness of AR in medicine, indicating a significant area for future research and development (Eckert et al., 2019).
AR in Dental Medicine
In dental medicine, AR and Virtual Reality (VR) technologies have shown potential, particularly in educational motor skill training, clinical testing of maxillofacial surgical protocols, and the treatment of dental phobia. The systematic review reveals a low number of studies, suggesting that more research is necessary to establish technological standards and develop approved applications for dental AR/VR devices for clinical routine (Joda et al., 2019).
AR in Business and Economics
AR is reshaping not only the scientific and medical landscapes but also the fields of Business and Economics (B&E). A systematic review of scientific studies produced on AR in B&E reveals that technological topics have dominated the research focus over behavioral ones. The increase in investigations on AR in mobile displays indicates that the field is maturing and rooting itself firmly in B&E settings. Future potential applications of AR in these fields are vast and promising, potentially influencing organizational strategies and operations (Roxo et al., 2018).
Propiedades
Fórmula molecular |
C20H26N2O5S |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
ARQ171; ARQ 171; ARQ-171; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-3-[(2-fluorophenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191485.png)
![2-amino-5-methyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191486.png)
![2-{[(5-chloropyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191490.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]isonicotinohydrazide](/img/structure/B1191491.png)
![2-{3,3-Bis[(2-hydroxyethyl)amino]-2-nitro-2-propenylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191494.png)

![3-benzyl-8-{[2-(3-methylphenoxy)ethyl]thio}-3H-purin-6-amine](/img/structure/B1191498.png)
![3-benzyl-8-[(2-phenoxyethyl)thio]-3H-purin-6-amine](/img/structure/B1191499.png)
![3-benzyl-8-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine](/img/structure/B1191500.png)

![2-[(6-amino-3-benzyl-3H-purin-8-yl)sulfanyl]ethanol](/img/structure/B1191503.png)
